全氟十一烷磺酸

描述

Synthesis Analysis

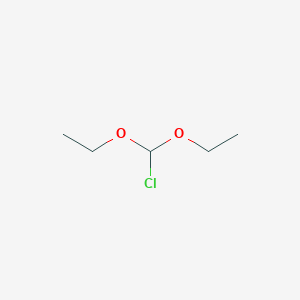

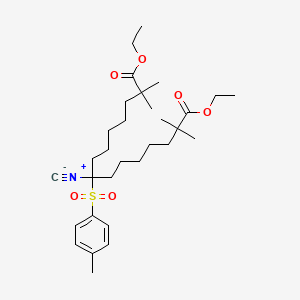

Perfluoro-1-undecanesulfonic acid is a sulfonic acid that is used as a polymerization initiator . It can be used in either organic or inorganic solvents, which makes it an efficient method for polymerization .Molecular Structure Analysis

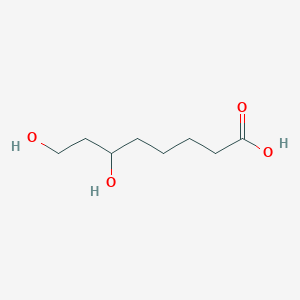

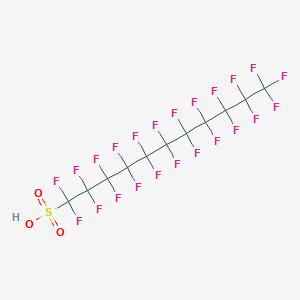

The molecular formula of Perfluoroundecanesulfonic acid is C11HF23O3S . The molecular weight is 650.15 g/mol .Chemical Reactions Analysis

Perfluoroundecanesulfonic acid is used in various applications including polymerization . It has been shown to be an efficient catalyst for the synthesis of polysulfones and polyethersulfones .Physical And Chemical Properties Analysis

Perfluoroundecanesulfonic acid has a density of 1.8±0.1 g/cm3 . The index of refraction is 1.301 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 63 Å2 .科学研究应用

环境影响和持久性

全氟十一烷磺酸 (PFOS) 和相关的全氟和多氟烷基物质 (PFAS) 广泛用于各种消费品中,并且已对其环境影响和持久性进行了广泛的研究。研究强调了人们关注 PFOS 及其相关化合物在环境中广泛存在和持久,以及它们对人类和野生动物健康的潜在长期影响。这些研究强调了需要持续研究和有效的管理策略来应对这些物质带来的环境挑战 (Wang 等人,2017 年); (Ritscher 等人,2018 年)。

生物样品中的检测和定量

研究人员已经开发并验证了检测和定量人类生物样品中 PFOS 及其相关化合物的方法。这些方法促进了对人类接触 PFAS 及其潜在健康影响的研究。技术包括高效液相色谱 (HPLC) 和质谱,这些技术已用于分析人血清和其他生物基质中的 PFOS (Kannan 等人,2004 年); (Kärrman 等人,2005 年)。

环境样品的分析方法

研究的重点是开发灵敏的分析方法来监测各种环境基质(如海洋水域)中的 PFOS。这些研究对于追踪 PFOS 及其相关化合物进入环境的来源和途径至关重要,从而有助于评估其生态影响 (Yamashita 等人,2005 年)。

在电化学技术中的应用

PFOS 及其衍生物在电化学技术中具有应用。研究人员已经研究了全氟磺酸 (PFSA) 分散体的特性,这些分散体通常用于燃料电池催化剂层墨水中,以及它们与不同溶剂的相互作用。这项研究对于优化燃料电池和其他电化学设备的性能和耐久性具有重要意义 (Berlinger 等人,2018 年)。

热分解动力学

PFOS 及其相关全氟酸的热分解动力学已经过研究,以了解它们在高温条件(如焚烧)下的行为。这项研究对于开发用于受 PFOS 污染的材料的有效修复技术至关重要,因为它提供了对优选分解途径和在不同温度下的破坏效率的见解 (Khan 等人,2019 年)。

水处理技术

多项研究对从水中去除 PFOS 和全氟辛酸 (PFOA) 的现有方法进行了严格的审查,强调了各种修复技术的挑战和潜力。其中,活性炭是最广泛使用的方法,并进行了多项成功的现场测试。然而,存在一些限制,例如它在去除某些 PFAS 化合物方面无效,这促使人们探索有机黏土、粘土矿物和碳纳米管等替代吸附剂 (Espana 等人,2015 年)。

燃料电池中的化学降解

对 PEM 燃料电池中使用的全氟磺酸 (PFSA) 离聚物的研究集中在了解化学降解机制,特别是在某些操作条件下。通过监测氟化物释放并使用核磁共振和质谱等技术识别其他降解产物来量化降解速率。这项研究对于提高燃料电池的耐久性和性能至关重要 (Healy 等人,2005 年)。

环境监测中的非靶向筛选

非靶向筛选方法已被应用于检测和监测环境中新出现的 PFAS 化学物质,例如在河水中。这种方法有利于识别新的 PFAS 结构并跟踪它们在排放源控制期间的长期减少,有助于更好地了解这些化合物在环境中的分布和影响 (McCord 等人,2019 年)。

声化学降解

已经研究了 PFOS 的声化学降解,以探索其作为含 PFOS 水溶液处理方法的有效性。本研究考察了降解对声频和初始浓度的依赖性,表明可以使用兆声频有效处理高 PFOS 浓度 (Rodriguez-Freire 等人,2015 年)。

未来方向

Perfluoroundecanesulfonic acid, like other perfluoroalkyl substances (PFAS), has been the subject of increasing research due to its persistence in the environment and potential health effects . Future research will likely focus on better understanding the environmental impact of these substances, developing methods for their detection and removal, and exploring safer alternatives .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosafluoroundecane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF23O3S/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)38(35,36)37/h(H,35,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHUPOMCGUFNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F23SO3H, C11HF23O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904573 | |

| Record name | Perfluoroundecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoroundecanesulfonic acid | |

CAS RN |

749786-16-1 | |

| Record name | Perfluoroundecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)